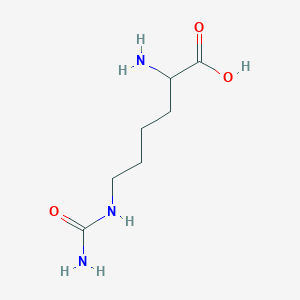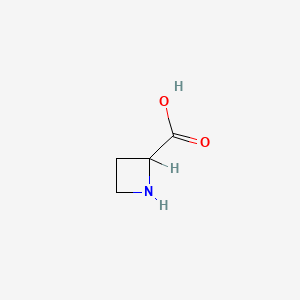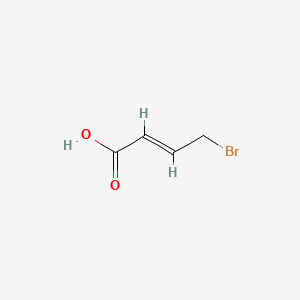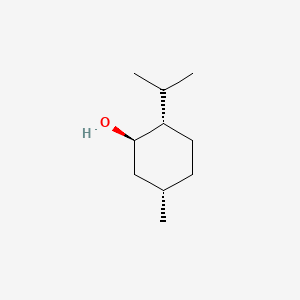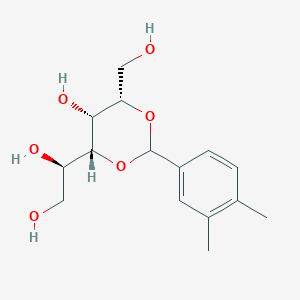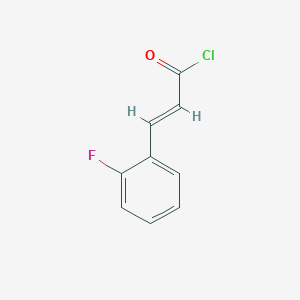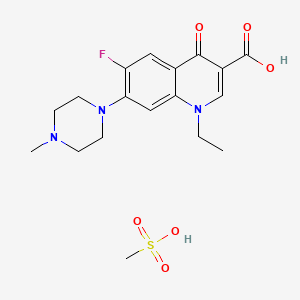
Pefloxacin mesylate
概要
説明
ペグフィルトグラ刺激因子は、組換えヒト顆粒球コロニー刺激因子(G-CSF)アナログであるフィルトグラ刺激因子のPEG化形態です。 主に、化学療法を受けている患者の感染リスクを軽減するために、白血球(好中球)の産生を刺激するために使用されます 。 ペグフィルトグラ刺激因子は、フィルトグラ刺激因子と比較して半減期が長く、投与頻度が少なくて済みます .
科学的研究の応用
Pegfilgrastim has a wide range of scientific research applications, particularly in the fields of medicine and biology. It is used to reduce the incidence of febrile neutropenia in patients undergoing chemotherapy, thereby improving their overall survival and quality of life . Pegfilgrastim is also used in research studies to understand the mechanisms of neutrophil production and function .
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
Pefloxacin mesylate plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By interfering with these enzymes, this compound prevents bacterial cell division and proliferation . The compound interacts with bacterial enzymes, proteins, and other biomolecules, disrupting their normal functions and leading to bacterial cell death .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting DNA replication and transcription, leading to cell death in bacteria . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal functions of bacterial enzymes and proteins . This disruption ultimately leads to the inhibition of bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for the supercoiling and relaxation of bacterial DNA, which are essential for DNA replication and transcription . By binding to these enzymes, this compound prevents them from performing their normal functions, leading to the inhibition of bacterial cell division and proliferation . This mechanism of action is crucial for the compound’s antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its antibacterial activity for extended periods . It can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including the inhibition of bacterial growth and proliferation . These effects are observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth and proliferation without causing significant adverse effects . At higher doses, this compound can cause toxic or adverse effects, including damage to the liver and kidneys . Threshold effects have been observed, where the compound’s effectiveness increases with higher doses up to a certain point, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its metabolism and excretion . The compound is metabolized in the liver, where it undergoes various chemical reactions, including oxidation and conjugation . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound . The compound’s metabolites are then excreted through the kidneys and bile . These metabolic pathways are essential for the compound’s elimination from the body and its overall pharmacokinetics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . The compound is well absorbed by the oral route and is distributed to most organs and tissues, with higher concentrations observed in the liver, kidneys, and lungs . This compound is transported across cell membranes through passive diffusion and active transport mechanisms . Binding proteins and transporters, such as albumin, play a role in the compound’s distribution within the body . The compound’s localization and accumulation in specific tissues are crucial for its antibacterial activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . The compound primarily localizes in the cytoplasm and nucleus of bacterial cells, where it interacts with DNA gyrase and topoisomerase IV . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The subcellular localization of this compound is crucial for its ability to inhibit bacterial DNA replication and transcription, leading to bacterial cell death .
準備方法
合成経路と反応条件: ペグフィルトグラ刺激因子は、フィルトグラ刺激因子のN末端にポリエチレングリコール(PEG)部分と共有結合させることで合成されます。PEG化プロセスには、制御された条件下でのPEG試薬とフィルトグラ刺激因子の反応が含まれます。 PEG化反応は、通常、最適な結合効率を確保するために、特定のpHと温度で水性緩衝液中で行われます .
工業生産方法: ペグフィルトグラ刺激因子の工業生産には、細菌細胞でフィルトグラ刺激因子を生成する組換えDNA技術と、それに続くPEG化が含まれます。 このプロセスには、発酵、精製、PEG化、最終精製段階が含まれ、高純度と高活性を持つ所望の製品が得られます .
化学反応の分析
反応の種類: ペグフィルトグラ刺激因子は、酸化、還元、置換など、さまざまな化学反応を起こします。 PEG化プロセス自体が、PEG部分がタンパク質に結合する置換反応の一種です .
一般的な試薬と条件: PEG化プロセスで使用される一般的な試薬には、ポリエチレングリコールのスクシンイミド誘導体があります。 反応条件は、通常、効率的な結合を確保するために、制御されたpHと温度で行われます .
生成される主な生成物: PEG化反応から生成される主な生成物は、ペグフィルトグラ刺激因子であり、これはフィルトグラ刺激因子とポリエチレングリコールの複合体です。 PEG化プロセスは、タンパク質の安定性と半減期を高め、治療用としてより適したものにします .
科学研究への応用
ペグフィルトグラ刺激因子は、特に医学と生物学の分野において、幅広い科学研究への応用があります。 化学療法を受けている患者の発熱性好中球減少症の発生率を低下させるために使用され、それにより患者の生存率と生活の質が向上します 。 ペグフィルトグラ刺激因子は、好中球の産生と機能のメカニズムを理解するための研究にも使用されています .
類似化合物との比較
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pefloxacin mesylate involves the reaction of Pefloxacin with methanesulfonic acid to form the mesylate salt.", "Starting Materials": [ "Pefloxacin", "Methanesulfonic acid", "Sodium hydroxide", "Water", "Ethanol" ], "Reaction": [ "Pefloxacin is dissolved in water and sodium hydroxide is added to adjust the pH to 9-10.", "Methanesulfonic acid is added dropwise to the solution while stirring at room temperature.", "The resulting mixture is stirred for 1 hour at room temperature.", "The precipitate is filtered and washed with water.", "The product is dissolved in ethanol and the solution is filtered.", "The solvent is removed under reduced pressure to obtain Pefloxacin mesylate as a white solid." ] } | |
CAS番号 |
208265-92-3 |
分子式 |
C27H46N4O19 |
分子量 |
730.7 g/mol |
IUPAC名 |
(2R,4S,5R,6R)-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(1S,2R)-1-amino-1-carboxypropan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-5-[[2-(2-methoxyethoxycarbonylamino)acetyl]amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H46N4O19/c1-10(16(28)23(40)41)48-24-18(30-11(2)33)21(39)20(38)14(49-24)9-47-27(25(42)43)6-12(34)17(22(50-27)19(37)13(35)8-32)31-15(36)7-29-26(44)46-5-4-45-3/h10,12-14,16-22,24,32,34-35,37-39H,4-9,28H2,1-3H3,(H,29,44)(H,30,33)(H,31,36)(H,40,41)(H,42,43)/t10-,12+,13-,14-,16+,17-,18-,19-,20+,21-,22-,24+,27-/m1/s1 |
InChIキー |
GAQMWPRWVIGRRV-IVDGIBIRSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)O)N)O[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O |
正規SMILES |
CC(C(C(=O)O)N)OC1C(C(C(C(O1)COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)CNC(=O)OCCOC)O)C(=O)O)O)O)NC(=O)C |
関連するCAS |
70458-92-3 (Parent) |
溶解性 |
Water-soluble |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




